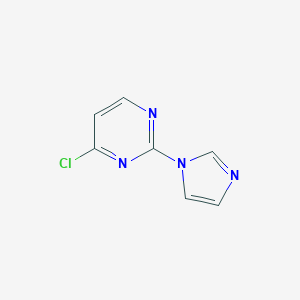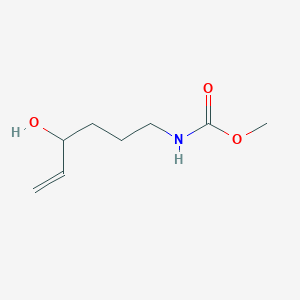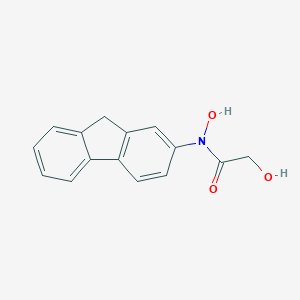
2-Acetyl-7-hydroxybenzofuran
Vue d'ensemble
Description
2-Acetyl-7-hydroxybenzofuran is a benzofuran derivative with the molecular formula C10H8O3. This compound is known for its unique structure, which includes a benzofuran ring substituted with an acetyl group at the second position and a hydroxyl group at the seventh position.
Mécanisme D'action
Target of Action
This compound belongs to the class of benzofuran compounds, which are known to have diverse pharmacological activities .
Mode of Action
Benzofuran compounds, in general, are known to interact with various biological targets, leading to a range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, which suggest that they may have significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Acetyl-7-hydroxybenzofuran . These factors can include pH, temperature, and the presence of other substances that can interact with the compound.
Analyse Biochimique
Biochemical Properties
Benzofuran compounds, to which 2-Acetyl-7-hydroxybenzofuran belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the benzofuran compound .
Cellular Effects
Many benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran compounds can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-hydroxybenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-methoxysalicylaldehyde as a starting material, which undergoes cyclization with chloroacetone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-7-hydroxybenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-7-oxo-benzofuran.
Reduction: Formation of 2-(1-hydroxyethyl)-7-hydroxybenzofuran.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Acetyl-7-hydroxybenzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetyl-5-hydroxybenzofuran
- 2-Acetyl-6-hydroxybenzofuran
- 2-Acetyl-8-hydroxybenzofuran
Uniqueness
2-Acetyl-7-hydroxybenzofuran is unique due to the specific positioning of the hydroxyl group at the seventh position, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic utility .
Propriétés
IUPAC Name |
1-(7-hydroxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIVIHCUSKDPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344242 | |
| Record name | 2-Acetyl-7-hydroxybenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40020-87-9 | |
| Record name | 2-Acetyl-7-hydroxybenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselective condensation reaction involving 2-Acetyl-7-hydroxybenzofuran in the synthesis of (S)-(-)-Befunolol hydrochloride?
A1: The paper "AN EFFICIENT SYNTHESIS OF (S)-(-)-BEFUNOLOL HYDROCHLORIDE INVOLVING THE REGIOSELECTIVE CONDENSATION OF (R)-GLYCIDOL AND this compound" [] describes a novel synthetic route for (S)-(-)-Befunolol hydrochloride, a beta-blocker drug. The research highlights the use of this compound as a key starting material. The regioselective condensation reaction with (R)-glycidol is crucial as it dictates the stereochemistry and ultimately the pharmacological activity of the final product, (S)-(-)-Befunolol hydrochloride. This controlled reaction pathway allows for a more efficient and potentially cost-effective synthesis compared to previous methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)


![ethyl 3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B47297.png)









